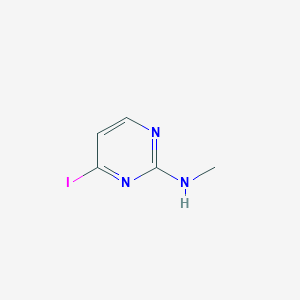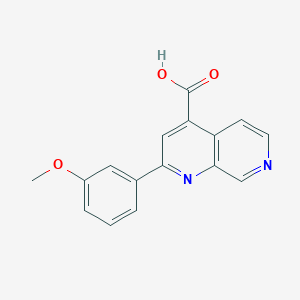
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is a complex organic compound that features a triphenylphosphonium group attached to an undecyl chain, which is further linked to a 4-hydroxy-3-methoxybenzoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium typically involves a multi-step process:
Formation of the Undecyl Chain: The undecyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Triphenylphosphonium Group: This step involves the reaction of the undecyl chain with triphenylphosphine under specific conditions to form the triphenylphosphonium salt.
Coupling with 4-Hydroxy-3-methoxybenzoyl: The final step involves the esterification of the undecyl chain with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in alcohols or alkanes.
科学研究应用
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s uptake into cells, particularly targeting mitochondria. This targeting is due to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
相似化合物的比较
Similar Compounds
- (10-(4-Hydroxy-3-methoxybenzoyl)decyl)triphenylphosphonium
- (12-(4-Hydroxy-3-methoxybenzoyl)dodecyl)triphenylphosphonium
Uniqueness
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is unique due to its specific chain length and the presence of the 4-hydroxy-3-methoxybenzoyl moiety. This combination provides distinct physicochemical properties and biological activities compared to its analogs.
属性
分子式 |
C37H44O4P+ |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C37H43O4P/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3/p+1 |
InChI 键 |
IPYVPVIBAGRGSO-UHFFFAOYSA-O |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)

